molecular formula C7H11Br B083453 7-Bromobicyclo[2.2.1]heptane CAS No. 13237-88-2

7-Bromobicyclo[2.2.1]heptane

Cat. No. B083453
Key on ui cas rn: 13237-88-2
M. Wt: 175.07 g/mol
InChI Key: WHGPQZJYJWIBGZ-UHFFFAOYSA-N
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Patent
US07179813B2

Procedure details

To a solution of 4-4′-di-t-butylbiphenyl (8.25 g, 31 mmol) in anhydrous tetrahydrofuran (70 mL) under a nitrogen atmosphere was added freshly cleaned lithium wire (0.21 g, 30 mmol). The resulting mixture was stirred at room temperature for 15 minutes to initiate reaction, then cooled in an ice bath and stirred for an additional 4 hours. The resulting blue solution was cooled with a dry ice/acetone bath and a solution of 7-bromo-bicyclo[2.2.1]heptane (2.0 g, 11.4 mmol) in anhydrous tetrahydrofuran (5 mL) was added in one portion. The reaction mixture was stirred for 20 minutes, during which time the blue color changed to orange. Solid dry ice was then added to the reaction, which became colorless. The dry ice bath/acetone bath was removed and the reaction was stirred for 2 hours, during which time it came up to room temperature. 2.5 N aqueous sodium hydroxide (200 mL) was added and the mixture was stirred for 5 minutes. The layers were separated and the aqueous layer was extracted twice with diethyl ether (50 mL). The aqueous layer was then made acidic by addition of concentrated HCl and extracted with three portions of diethyl ether (75 mL). The combined organic layers were dried over anhydrous magnesium sulfate and concentrated to yield the desired compound of formula (VIII) as a white solid (1.54 g, 96%), mp=74–75 ° C. (lit. mp=77.5–785° C., J. Am. Chem. Soc. 1954, 76, 4072).
[Compound]
Name
4-4′-di-t-butylbiphenyl
Quantity
8.25 g
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li].Br[CH:3]1[CH:7]2[CH2:8][CH2:9][CH:4]1[CH2:5][CH2:6]2.[C:10](=[O:12])=[O:11]>O1CCCC1>[CH:7]12[CH:3]([C:10]([OH:12])=[O:11])[CH:4]([CH2:9][CH2:8]1)[CH2:5][CH2:6]2 |^1:0|

Inputs

Step One
Name
4-4′-di-t-butylbiphenyl
Quantity
8.25 g
Type
reactant
Smiles
Name
Quantity
0.21 g
Type
reactant
Smiles
[Li]
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
BrC1C2CCC1CC2
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
STIRRING
Type
STIRRING
Details
stirred for an additional 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting blue solution was cooled with a dry ice/acetone bath
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 20 minutes, during which time the blue color
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The dry ice bath/acetone bath was removed
STIRRING
Type
STIRRING
Details
the reaction was stirred for 2 hours, during which time it
Duration
2 h
CUSTOM
Type
CUSTOM
Details
came up to room temperature
ADDITION
Type
ADDITION
Details
2.5 N aqueous sodium hydroxide (200 mL) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with diethyl ether (50 mL)
ADDITION
Type
ADDITION
Details
made acidic by addition of concentrated HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with three portions of diethyl ether (75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C12CCC(CC1)C2C(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.54 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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